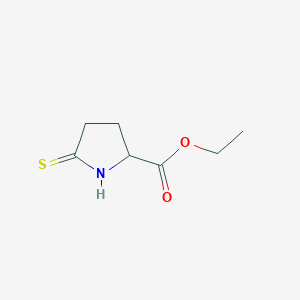

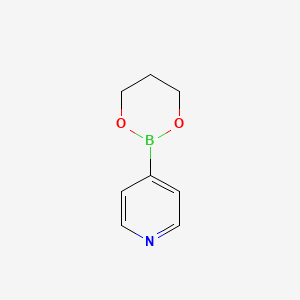

![molecular formula C12H15N3O B1648478 2-(1,4-Diazepan-1-il)benzo[d]oxazol CAS No. 159731-55-2](/img/structure/B1648478.png)

2-(1,4-Diazepan-1-il)benzo[d]oxazol

Descripción general

Descripción

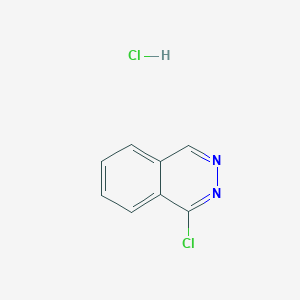

“2-(1,4-Diazepan-1-yl)benzo[d]oxazole” is a chemical compound with a molecular weight of 251.72 . It is also known as "5-chloro-2-(1,4-diazepan-1-yl)-1,3-benzoxazole" .

Synthesis Analysis

The synthesis of chiral 1,4-diazepanes, which includes “2-(1,4-Diazepan-1-yl)benzo[d]oxazole”, has been developed through an enzymatic intramolecular asymmetric reductive amination . Several enantiocomplementary IREDs were identified for the synthesis of this compound with high enantioselectivity .

Molecular Structure Analysis

The molecular structure of “2-(1,4-Diazepan-1-yl)benzo[d]oxazole” is complex. The catalytic efficiency of ®-selective IRED from Leishmania major (IR1) and (S)-selective IRED from Micromonospora echinaurantiaca (IR25) was 0.027 and 0.962 s−1mM−1, respectively . To further improve the catalytic efficiency of IR1, its double mutant Y194F/D232H was identified by saturation mutagenesis and iterative combinatorial mutagenesis .

Chemical Reactions Analysis

The chemical reactions involving “2-(1,4-Diazepan-1-yl)benzo[d]oxazole” are complex. The compound is involved in enzymatic intramolecular asymmetric reductive amination . This process has been developed for the synthesis of chiral 1,4-diazepanes .

Physical and Chemical Properties Analysis

The physical and chemical properties of “2-(1,4-Diazepan-1-yl)benzo[d]oxazole” include a molecular weight of 251.72 . The InChI code for this compound is 1S/C12H14ClN3O/c13-9-2-3-11-10 (8-9)15-12 (17-11)16-6-1-4-14-5-7-16/h2-3,8,14H,1,4-7H2 .

Aplicaciones Científicas De Investigación

Química Medicinal

“2-(1,4-Diazepan-1-il)benzo[d]oxazol” es un derivado de las 1,4-benzodiazepinas, que son fármacos ampliamente utilizados para diversas indicaciones . Tienen una estructura cíclica que incluye un ciclo de benceno (benzo) más un heterociclo donde dos átomos son nitrógeno (− diaza-) normalmente en las posiciones 1 y 4 .

Síntesis Orgánica

Este compuesto puede sintetizarse a través de varios métodos. Por ejemplo, puede producirse mediante una aminación reductora intramolecular asimétrica enzimática . Este proceso implica el uso de IRED enantiocomplementarios para la síntesis de ®- y (S)-5-cloro-2-(5-metil-1,4-diazepan-1-il)benzo[d]oxazol con alta enantioselectividad .

Biocatálisis

La biocatálisis es otro campo donde este compuesto encuentra aplicación. En un estudio, se identificaron varios IRED enantiocomplementarios para la síntesis de ®- y (S)-5-cloro-2-(5-metil-1,4-diazepan-1-il)benzo[d]oxazol con alta enantioselectividad .

Descubrimiento de Fármacos

“this compound” es una unidad estructural en varios productos farmacéuticos. Por ejemplo, se encuentra en Suvorexant, un antagonista dual selectivo del receptor orexina utilizado para el tratamiento del insomnio primario .

Química Verde

Se ha desarrollado un método verde y eficiente para la aminación oxidativa directa de benzoxazoles utilizando líquido iónico heterocíclico como catalizador . Esta reacción procedió sin problemas a temperatura ambiente y proporcionó los 2-aminobenzoxazoles deseados con rendimientos buenos a excelentes .

Química Computacional

Las técnicas de química computacional como los cálculos de la teoría del funcional de la densidad y las simulaciones de dinámica molecular se han utilizado para proporcionar información sobre la base molecular de la mayor actividad de ciertos mutantes de este compuesto .

Mecanismo De Acción

Target of Action

Compounds containing the benzoxazole moiety have been associated with a wide range of biological activities, including anticancer, antibacterial, anticonvulsant, anti-allergic, anthelmintic, antiviral, antidepressant, analgesic, and antioxidant properties . Therefore, it is plausible that 2-(1,4-Diazepan-1-yl)benzo[d]oxazole may interact with multiple targets.

Mode of Action

Benzodiazepines, which share a similar diazepan-1-yl moiety, are known to act as positive allosteric modulators, increasing the total conduction of chloride ions across the neuronal cell membrane . This suggests that 2-(1,4-Diazepan-1-yl)benzo[d]oxazole might have a similar mode of action.

Biochemical Pathways

Given the wide range of biological activities associated with oxazole-containing compounds , it is likely that this compound interacts with multiple biochemical pathways, leading to diverse downstream effects.

Pharmacokinetics

It is known that the compound is a solid at room temperature , which could influence its bioavailability.

Result of Action

Given the wide range of biological activities associated with oxazole-containing compounds , it is likely that this compound has diverse molecular and cellular effects.

Action Environment

It is known that the compound should be stored under nitrogen at 4 degrees celsius , suggesting that its stability could be affected by temperature and atmospheric conditions.

Análisis Bioquímico

Biochemical Properties

2-(1,4-Diazepan-1-yl)benzo[d]oxazole plays a role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, it has been observed to interact with imine reductases, which are enzymes involved in reductive amination reactions . These interactions can lead to the formation of chiral amines, which are important in pharmaceutical synthesis. Additionally, 2-(1,4-Diazepan-1-yl)benzo[d]oxazole may act as a modulator of certain receptor proteins, affecting their binding affinity and activity .

Cellular Effects

The effects of 2-(1,4-Diazepan-1-yl)benzo[d]oxazole on various cell types and cellular processes are significant. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to modulate the activity of GABA receptors, which are involved in inhibitory neurotransmission . By binding to these receptors, 2-(1,4-Diazepan-1-yl)benzo[d]oxazole can enhance the conduction of chloride ions across the neuronal cell membrane, leading to hyperpolarization and reduced neuronal activity . This modulation of GABA receptors can have implications for neurological function and disorders.

Molecular Mechanism

The molecular mechanism of action of 2-(1,4-Diazepan-1-yl)benzo[d]oxazole involves its interactions with specific biomolecules. At the molecular level, this compound can bind to receptor sites on proteins, altering their conformation and activity. For instance, its binding to GABA receptors enhances chloride ion conduction, leading to hyperpolarization of neurons . Additionally, 2-(1,4-Diazepan-1-yl)benzo[d]oxazole may inhibit or activate certain enzymes, affecting biochemical pathways and cellular processes . These interactions can result in changes in gene expression and cellular function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-(1,4-Diazepan-1-yl)benzo[d]oxazole can change over time. The stability and degradation of this compound are important factors to consider. Studies have shown that 2-(1,4-Diazepan-1-yl)benzo[d]oxazole is relatively stable under standard laboratory conditions . Its long-term effects on cellular function may vary depending on the duration of exposure and experimental conditions. In vitro and in vivo studies have indicated that prolonged exposure to 2-(1,4-Diazepan-1-yl)benzo[d]oxazole can lead to sustained modulation of receptor activity and enzyme function .

Dosage Effects in Animal Models

The effects of 2-(1,4-Diazepan-1-yl)benzo[d]oxazole vary with different dosages in animal models. At lower doses, this compound may exhibit therapeutic effects by modulating receptor activity and enzyme function . At higher doses, it can lead to toxic or adverse effects, such as excessive inhibition of neuronal activity or disruption of metabolic pathways . Threshold effects have been observed, where a certain dosage level is required to achieve the desired biochemical or therapeutic outcome .

Metabolic Pathways

2-(1,4-Diazepan-1-yl)benzo[d]oxazole is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body . For example, it may undergo oxidative metabolism by cytochrome P450 enzymes, leading to the formation of metabolites that are further processed and excreted . These metabolic pathways can influence the compound’s bioavailability and duration of action.

Transport and Distribution

The transport and distribution of 2-(1,4-Diazepan-1-yl)benzo[d]oxazole within cells and tissues are critical for its biochemical effects. This compound can be transported across cell membranes by specific transporters or binding proteins . Once inside the cell, it may localize to specific compartments or organelles, where it exerts its effects. The distribution of 2-(1,4-Diazepan-1-yl)benzo[d]oxazole within tissues can also affect its overall activity and therapeutic potential .

Subcellular Localization

The subcellular localization of 2-(1,4-Diazepan-1-yl)benzo[d]oxazole is important for its activity and function. This compound may be directed to specific cellular compartments or organelles by targeting signals or post-translational modifications . For example, it may localize to the endoplasmic reticulum or mitochondria, where it interacts with specific proteins and enzymes . These interactions can influence the compound’s biochemical properties and cellular effects.

Propiedades

IUPAC Name |

2-(1,4-diazepan-1-yl)-1,3-benzoxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N3O/c1-2-5-11-10(4-1)14-12(16-11)15-8-3-6-13-7-9-15/h1-2,4-5,13H,3,6-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFOBGQKLYQWHRP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCN(C1)C2=NC3=CC=CC=C3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

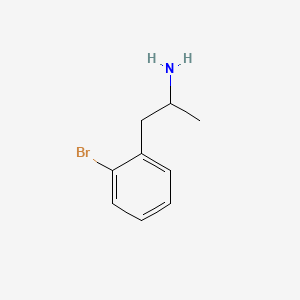

![(1S,4S)-2-(4-Methylphenyl)-2,5-diazabicyclo[2.2.1]heptane](/img/structure/B1648420.png)

![(E)-methyl-3-(1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-2-yl)acrylate](/img/structure/B1648445.png)